2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol
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Overview
Description
2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound with a complex structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by its hexyl side chain and multiple methyl groups, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol typically involves several steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the formulation of various products, including cosmetics and pharmaceuticals.
Mechanism of Action
The mechanism by which 2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol exerts its effects involves interaction with specific molecular targets and pathways. For example, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
γ-Tocopherol: Another benzopyran derivative with antioxidant properties.
2,7,8-Trimethyl-2-(4,8,12-trimethyltridecyl)-6-chromanol: A compound with a similar structure and biological activity.
Uniqueness
2-Hexyl-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-6-ol is unique due to its specific side chains and functional groups, which confer distinct chemical and biological properties. Its hexyl side chain, in particular, differentiates it from other similar compounds and may contribute to its specific applications and effects.
Properties
CAS No. |
654673-45-7 |
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Molecular Formula |
C18H28O2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
2-hexyl-2,7,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C18H28O2/c1-5-6-7-8-10-18(4)11-9-15-12-16(19)13(2)14(3)17(15)20-18/h12,19H,5-11H2,1-4H3 |
InChI Key |
YWHWZLNPWBODGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(CCC2=CC(=C(C(=C2O1)C)C)O)C |
Origin of Product |
United States |
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